molecular formula C18H18N2OS2 B2714144 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-72-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2714144
CAS No.: 886917-72-2
M. Wt: 342.48
InChI Key: QSOLHURNXBDUBE-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzothiazoles constitute a privileged scaffold in drug discovery, known for their diverse biological activities and ability to interact with multiple therapeutic targets . Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide structure have been identified as potent and selective negative allosteric modulators of specific Cys-loop receptors, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . Furthermore, structurally similar 2-substituted benzothiazoles have demonstrated substantial potential in oncology research, exhibiting potent and selective anti-proliferative effects against a range of human cancer cell lines, including breast, renal, and colon carcinomas . The specific 4,7-dimethyl and ethylthio substituents on this compound are designed to optimize its physicochemical properties, such as lipophilicity and metabolic stability, which can influence its bioavailability and target binding affinity . This molecule is provided for research applications, including use as a standard in assay development, for investigating mechanisms of action in ion channel modulation, and for evaluating novel therapeutic candidates in preclinical studies.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-4-22-14-8-6-5-7-13(14)17(21)20-18-19-15-11(2)9-10-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLHURNXBDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the benzothiazole derivative with an ethylthiolating agent, such as ethylthiol or ethylthiol chloride, under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the reaction of the substituted benzothiazole with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzamide moiety to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has shown promising anticancer properties. Molecular docking studies indicate that it can effectively bind to various enzymes and receptors involved in cancer progression. This binding capability suggests potential as a therapeutic agent against cancers such as breast cancer and lung cancer.

Case Study Example :
A study involving similar benzothiazole derivatives revealed significant anti-proliferation effects against breast cancer cell lines (MCF-7 and SK-BR-3) using cell viability assays. The compounds demonstrated selective inhibition of cancer cells while sparing healthy cells, indicating a favorable therapeutic profile .

Antimicrobial Activity

Compounds related to this compound have exhibited antibacterial properties against various pathogens. The benzothiazole structure is known for its broad-spectrum antimicrobial activity.

Comparative Analysis Table :

Compound NameStructure CharacteristicsUnique Features
BenzothiazoleContains sulfur and nitrogen in a five-membered ringKnown for broad biological activity
2-AminobenzothiazoleAmino group at position 2Precursor for various derivatives
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring with thioacetamide substitutionsStrong anticancer activity against specific cell lines

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in key biological processes, such as kinases or proteases.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein-coupled receptors or ion channels.

    Interacting with DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Derivatives

Key structural analogs and their substituent-driven properties are summarized below:

Compound Name Substituents (Benzothiazole/Benzamide) Key Properties/Activities Reference
Target Compound 4,7-dimethyl (BzT); 2-(ethylthio) (Bz) Unknown activity; enhanced lipophilicity N/A
7q () 6-position (BzT); 2-Cl-pyridin-4-yl Antiproliferative activity (HCT116 cells)
7s () 6-position (BzT); pyrimidin-2-yl High purity (90%); moderate yield (70%)
Nitazoxanide analog () 5-Cl (Thz); 2,4-difluoro (Bz) PFOR enzyme inhibition; H-bonding dimers
N-(Thiazol-2-yl)-benzamide () 4-tert-butyl/ethylacetyl (Thz) ZAC antagonist activity

Key Observations :

  • Substituent Position : The 4,7-dimethyl groups on the benzothiazole in the target compound may enhance metabolic stability compared to 6-substituted analogs (e.g., 7q, 7s) .
  • Electronic Effects : The ethylthio group in the target compound introduces moderate electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in 7q–7t) that may alter binding affinities .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like 7t () exhibit high melting points (237.7–239.1°C) due to strong intermolecular H-bonding, a feature likely shared by the target compound .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Compound Overview

This compound features a benzothiazole moiety, which is recognized for its diverse pharmacological properties. The compound's structure includes methyl groups at the 4 and 7 positions of the benzothiazole ring, enhancing its chemical reactivity and biological efficacy. Its unique combination of functional groups positions it as a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Ethylthio Substitution : The ethylthio group is introduced via nucleophilic substitution using ethylthiol.
  • Amide Bond Formation : The benzamide group is attached through an amide coupling reaction with appropriate benzoyl chlorides.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that compounds structurally similar to this compound can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
B7A4311.0Inhibition of AKT/ERK pathways
B7A5491.5Induction of apoptosis
This compoundA431/A549TBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies assessing inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines (RAW264.7), benzothiazole derivatives showed a capacity to reduce the expression levels of these markers significantly . This suggests a dual action mechanism where the compound could potentially serve both as an anticancer and anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies indicate that this compound can bind effectively to various enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : Flow cytometry analyses have shown that treatment with this compound leads to alterations in the cell cycle phases in cancer cells, promoting apoptosis and inhibiting migration .

Case Studies

A notable study explored the synthesis and biological evaluation of several benzothiazole derivatives, including this compound. The study highlighted its promising activity against multiple cancer cell lines and its potential for further development as a dual-action therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via acylation of 4,7-dimethylbenzo[d]thiazol-2-amine with 2-(ethylthio)benzoyl chloride in pyridine under ambient conditions . For similar thiazole derivatives, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5·MeSO3H) has been employed to minimize side reactions and improve efficiency, achieving yields >75% . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and thioether (C-S stretch ~650–700 cm⁻¹) groups .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), methyl groups on the benzothiazole (δ 2.5–3.0 ppm), and ethylthio protons (δ 1.3–1.5 ppm for CH3, δ 3.0–3.5 ppm for SCH2) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers) and confirm planarity between the benzothiazole and benzamide moieties .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screening should focus on antimicrobial (e.g., MIC assays against E. coli and S. aureus) or anticancer activity (MTT assays on cancer cell lines like MCF-7 or HeLa) . For anti-inflammatory potential, COX-2 inhibition assays using ELISA kits are recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with therapeutic targets like PFOR enzyme or COX-2?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to PFOR (PDB: 1Y9H), focusing on the amide anion’s role in inhibiting the enzyme’s active site .
  • QSAR Studies : Correlate substituent effects (e.g., methyl/ethyl groups) with bioactivity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .

Q. How to resolve contradictions in reported biological activity across studies (e.g., variable IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess if differences arise from compound degradation .
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing ethylthio with methoxy) to isolate substituent effects .

Q. What strategies elucidate the structure-activity relationship (SAR) for this compound’s derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens at benzothiazole positions) and test against a panel of kinases .
  • Crystallographic Analysis : Compare hydrogen-bonding patterns (e.g., N–H⋯F vs. N–H⋯O) to correlate with solubility or potency .
  • Electrophilic Substitution : Introduce nitro or cyano groups via regioselective reactions (e.g., HNO3/H2SO4 nitration) to probe electronic effects .

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